molecular formula C8H10IN B1296278 4-Iodo-2,6-dimethylaniline CAS No. 4102-53-8

4-Iodo-2,6-dimethylaniline

Cat. No.: B1296278
CAS No.: 4102-53-8
M. Wt: 247.08 g/mol
InChI Key: BJJSUOOEBCCLNY-UHFFFAOYSA-N
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Description

4-Iodo-2,6-dimethylaniline is an organic compound with the molecular formula C8H10IN. It is a derivative of aniline, where the hydrogen atoms at the 4th position and the 2nd and 6th positions are replaced by an iodine atom and two methyl groups, respectively. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodo-2,6-dimethylaniline can be synthesized through an aromatic iodination reaction. One common method involves the use of molecular iodine in combination with other reagents. For instance, 2,6-dimethylaniline can be reacted with iodine in the presence of diethyl ether and sodium carbonate to yield this compound . The reaction is typically carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize efficiency and yield. The process may include steps such as the purification of the crude product through extraction and distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2,6-dimethylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce quinones .

Scientific Research Applications

4-Iodo-2,6-dimethylaniline has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Iodo-2,6-dimethylaniline is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where iodine’s reactivity is advantageous .

Properties

IUPAC Name

4-iodo-2,6-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJSUOOEBCCLNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00299250
Record name 4-Iodo-2,6-dimethylaniline
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Molecular Weight

247.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4102-53-8
Record name 4-Iodo-2,6-dimethylbenzenamine
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Record name 4-Iodo-2,6-dimethylaniline
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Record name Benzenamine, 4-iodo-2,6-dimethyl
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Synthesis routes and methods

Procedure details

To a solution of 2,6-dimethyl aniline (50 gm) in 1,4-dioxane (400 ml) and pyridine (40 ml) was added iodine (157.3 gm) slowly at 0° C. The solution was stirred for 1 hour at 0° C. and the temperature was raised to room temperature. The solution was stirred for 1 hour at room temperature and then added a saturated solution of sodium thiosulfate. The layers were separated and the aqueous layer was extracted with methylene chloride. The combined organic layers were dried with anhydrous sodium sulfate and the solvent was evaporated in vacuum to obtain 91.8 gm of 4-iodo-2,6-dimethyl benzenamine.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
157.3 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Customer
Q & A

Q1: What is the structure of 4-Iodo-2,6-dimethylaniline and how is it characterized?

A1: this compound (C8H10IN) is an aromatic amine. [, ] It is characterized by a benzene ring with an amine group (-NH2) at position 1, an iodine atom (I) at position 4, and two methyl groups (-CH3) at positions 2 and 6. [, ] The structure has been confirmed using various techniques, including melting point determination, infrared spectroscopy (IR), and 1H nuclear magnetic resonance spectroscopy (1HNMR). [, ] Additionally, X-ray crystallography revealed that the iodine, nitrogen, and methyl carbon atoms all lie in the plane of the benzene ring. []

Q2: How is this compound synthesized?

A2: this compound can be synthesized by reacting 2,6-dimethylaniline with iodine in ethyl acetate, using sodium percarbonate as the oxidant. [] This reaction is typically carried out at a temperature of 45-50 °C for 1 hour and yields around 42.5% of the desired product. []

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